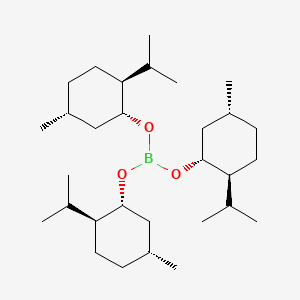

Menthyl borate

Description

BenchChem offers high-quality Menthyl borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menthyl borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

635-20-1 |

|---|---|

Molecular Formula |

C30H57BO3 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

APDCUDTVQNGARJ-YABOVECJSA-N |

Isomeric SMILES |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |

Canonical SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis, Characterization, and Applications of Trimenthyl Borate: A Comprehensive Technical Guide

Executive Summary

Trimenthyl borate (often referred to as menthyl borate) is a sterically hindered, chiral orthoborate ester synthesized via the condensation of menthol and boric acid. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes, focusing instead on the thermodynamic principles, self-validating experimental workflows, and advanced analytical characterizations required to produce high-purity borate esters. This whitepaper serves as a definitive resource for researchers utilizing trimenthyl borate in chiral resolution, advanced lubricant formulations, and thermosetting resin matrixes.

Mechanistic Principles of Borate Esterification

The synthesis of borate esters relies on the stoichiometric condensation of boric acid (

Reaction Equation:

Thermodynamic Control and Causality

Because esterification is a reversible equilibrium process, simply mixing the reagents will result in a stalled, incomplete reaction. To drive the reaction to completion, we must exploit Le Chatelier's Principle . By utilizing a solvent that forms a low-boiling azeotrope with water (such as toluene or o-xylene), we can continuously remove the water byproduct from the reaction matrix. The steric bulk of the menthyl groups makes the final esterification step kinetically sluggish; therefore, sustained thermal energy (refluxing at ~110°C) and continuous water displacement are absolute requirements for high-yield synthesis.

Workflow for the azeotropic synthesis and purification of trimenthyl borate.

Experimental Protocol: A Self-Validating System

The following protocol is engineered to be self-validating , meaning the operator can quantitatively and qualitatively verify the success of the reaction at each critical junction without immediately relying on complex instrumentation.

Reagents & Equipment

-

L-Menthol : 3.1 equivalents (The 0.1 eq excess compensates for sublimation and drives the equilibrium).

-

Boric Acid (

) : 1.0 equivalent. -

Toluene : Solvent (0.5 M relative to menthol).

-

Apparatus : 500 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark trap, and reflux condenser.

Step-by-Step Methodology

-

Reactor Charging : Add 48.4 g (310 mmol) of L-menthol and 6.18 g (100 mmol) of boric acid to the round-bottom flask. Suspend the mixture in 200 mL of anhydrous toluene.

-

Azeotropic Distillation : Attach the Dean-Stark trap and condenser. Heat the mixture to a vigorous reflux (internal temperature ~110°C).

-

Self-Validation Checkpoint 1: As the reaction proceeds, a biphasic mixture will collect in the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale reaction is exactly 5.4 mL. The reaction is deemed complete only when the water volume in the trap reaches ~5.4 mL and ceases to accumulate (typically 4–6 hours).

-

-

Basic Workup : Cool the reaction to room temperature. Transfer the organic layer to a separatory funnel and wash with 50 mL of saturated aqueous

.-

Causality: Trace unreacted boric acid can catalyze the hydrolysis of the newly formed borate ester during concentration. The mild base neutralizes these trace acids, locking the product in its stable ester form.

-

-

Drying and Concentration : Wash with 50 mL of brine, dry the organic layer over anhydrous

, and filter. Remove the toluene under reduced pressure (rotary evaporation at 40°C). -

Isolation : The crude trimenthyl borate is subjected to high-vacuum distillation or low-temperature recrystallization to remove the excess 0.1 equivalents of menthol.

-

Self-Validation Checkpoint 2: The final product should be a highly viscous, colorless oil or a low-melting crystalline solid. The complete absence of the sharp, minty odor of free menthol serves as a rapid olfactory indicator of purity.

-

Analytical Characterization

To ensure the scientific integrity of the synthesized trimenthyl borate, rigorous spectroscopic characterization is mandatory.

-

Nuclear Magnetic Resonance (NMR) :

-

B NMR : This is the gold standard for validating borate esters. A single, broad resonance peak between

-

H NMR : The carbinol proton (H-1) of free menthol (typically at

-

B NMR : This is the gold standard for validating borate esters. A single, broad resonance peak between

-

Infrared (IR) Spectroscopy : The disappearance of the broad O-H stretching band (~3300 cm

) from both menthol and boric acid, coupled with the emergence of a strong, diagnostic B-O stretching vibration at ~1350 cm -

Polarimetry and Phenolysis : Because the menthyl group is chiral, polarimetry is highly effective for assessing purity. Furthermore, the phenolysis of l-menthyl borate (reacting the ester with phenols) has been historically monitored via polarimetry, where the optical rotatory power of the mixture shifts dynamically based on the pKa of the interacting phenol [[1]]([Link]).

Quantitative Data Summarization

The structural transformation from a free terpene alcohol to a bulky borate ester drastically alters the physicochemical properties of the material.

| Property | L-Menthol | Trimenthyl Borate | Analytical Significance |

| Molecular Formula | Confirms 3:1 stoichiometry. | ||

| Molecular Weight | 156.27 g/mol | 476.60 g/mol | Used for mass spectrometry (MS) validation. |

| Boiling Point | 212 °C | > 300 °C (Decomposes) | Dictates the use of high-vacuum for distillation. |

| N/A | ~ 18 - 22 ppm (Broad) | Direct confirmation of the | |

| Diagnostic IR Band | ~ 3300 cm | ~ 1350 cm | Rapid validation of starting material consumption. |

Applications in Advanced Materials & Synthesis

Trimenthyl borate is not merely a synthetic curiosity; its unique steric bulk and hydrolytic stability make it highly valuable across multiple industrial sectors.

Industrial and synthetic applications of trimenthyl borate in advanced materials.

-

Chiral Resolution of Menthol Antipodes : Historically, the formation of boron complexes has been utilized in the commercial synthesis and purification of optically active menthol. By reacting racemic mixtures (e.g., 3-p-menthene derived) with boron reagents, the minor antipodes are preferentially rejected during the formation process, allowing for the isolation of highly pure D- or L-menthol .

-

Advanced Lubricant Additives : Borate esters synthesized from sterically hindered alcohols (like menthol) exhibit remarkable hydrolytic stability. They are deployed as environmentally friendly, heavy-metal-free antioxidants and extreme pressure anti-wear additives in hydrocarbon lubricating oils .

-

Thermosetting Resin Modifiers : In the aerospace and composite materials sectors, boric acid esters—including trimenthyl borate—are utilized as critical curing modifiers in epoxy resin compositions. They interact with aromatic urea compounds to control the curing speed and significantly enhance the thermal stability of the final fiber-reinforced composite [[2]]().

References

-

Process for forming optically active menthol (US3308169A) [4] Source: Google Patents URL:

-

Phenolysis of l-menthyl borate [1] Source: Canadian Science Publishing URL:[Link]

-

Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil [5] Source: Asian Journal of Chemistry URL: [Link]

-

Epoxy resin composition, prepreg, and fiber-reinforced composite material (EP3257884A1) [2] Source: Google Patents URL:

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. EP3257884A1 - Epoxy resin composition, prepreg, and fiber-reinforced composite material - Google Patents [patents.google.com]

- 3. Borate esters - Wikipedia [en.wikipedia.org]

- 4. US3308169A - Process for forming optically active menthol - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

A Comprehensive Guide to the Spectroscopic Characterization of Borate Esters: A Focus on Menthyl Borate and its Analogs

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize borate esters, with a specific focus on Menthyl borate. Due to the limited availability of published spectroscopic data for Menthyl borate itself, this guide will leverage the extensive data available for a simpler structural analog, trimethyl borate, to establish a foundational understanding. We will then extrapolate these principles to predict the expected spectroscopic signatures for the more complex Menthyl borate molecule. This approach provides a robust framework for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Menthyl Borate and the Importance of Spectroscopic Analysis

Menthyl borate is an organoboron compound formed from the esterification of boric acid with menthol. As with other borate esters, it holds potential in various applications, including organic synthesis and materials science. Accurate and comprehensive characterization of its molecular structure is paramount for ensuring purity, understanding reactivity, and confirming successful synthesis. The primary tools for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Spectroscopic Analysis of Trimethyl Borate: A Model System

To understand the spectroscopic characteristics of a borate ester, we will first examine the data for trimethyl borate, B(OCH₃)₃.[1] Its simple and symmetrical structure provides a clear basis for interpreting the contributions of the core borate ester functionality to the overall spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethyl Borate

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum of trimethyl borate is remarkably simple, as would be expected from its symmetrical structure.

Table 1: ¹H NMR Data for Trimethyl Borate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.42 - 3.52 | Singlet | 9H | -OCH₃ |

Data sourced from multiple references, specific solvent conditions may cause slight variations.[2][3][4]

Interpretation and Causality:

The nine protons of the three methoxy groups are chemically and magnetically equivalent due to the free rotation around the B-O and O-C bonds. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum.[3] The chemical shift, typically around 3.4-3.5 ppm, is characteristic of protons on a carbon attached to an oxygen atom, with a slight downfield shift influenced by the electronegativity of the borate ester group.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for Trimethyl Borate

| Chemical Shift (δ) ppm | Assignment |

| ~51.17 | -OCH₃ |

Data referenced from CDCl₃ solvent.[2]

Interpretation and Causality:

Similar to the protons, the three methyl carbons in trimethyl borate are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum.[2][5] The chemical shift at approximately 51 ppm is typical for a methyl carbon bonded to an oxygen atom.[6]

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly used due to its higher natural abundance and greater sensitivity.[7]

Table 3: ¹¹B NMR Data for Trimethyl Borate

| Chemical Shift (δ) ppm | Assignment |

| ~18.49 | B(OR)₃ |

Data referenced from CDCl₃ solvent, relative to BF₃·OEt₂.[2]

Interpretation and Causality:

The ¹¹B NMR spectrum of trimethyl borate shows a single peak around 18.5 ppm.[2] This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom in a borate ester environment. The relatively sharp signal indicates a symmetrical electronic environment around the boron nucleus.

Infrared (IR) Spectroscopy of Trimethyl Borate

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key IR Absorption Bands for Trimethyl Borate

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2800 - 3000 | Strong | C-H stretching |

| ~1360 - 1385 | Very Strong | B-O asymmetric stretching |

| ~640 - 670 | Strong | B-O-C bending |

Frequencies can vary based on the physical state (liquid, vapor) of the sample.[8][9]

Interpretation and Causality:

The most characteristic feature in the IR spectrum of a borate ester is the very strong and broad absorption band associated with the B-O asymmetric stretching vibration, which for trimethyl borate appears in the 1360-1385 cm⁻¹ region.[8] The C-H stretching vibrations of the methyl groups are observed in their expected region of 2800-3000 cm⁻¹.[3][4] The B-O-C bending vibrations provide further confirmation of the borate ester structure.[8]

Mass Spectrometry (MS) of Trimethyl Borate

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Table 5: Key Mass Spectrometry Data for Trimethyl Borate

| m/z | Relative Intensity | Assignment |

| 104 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - OCH₃]⁺ |

| 43 | Moderate | [B(OH)₂]⁺ (from hydrolysis) or [C₃H₇]⁺ |

Fragmentation patterns are dependent on the ionization method.[10]

Interpretation and Causality:

The molecular ion peak [M]⁺ for trimethyl borate is observed at an m/z of 104, corresponding to its molecular weight.[10] A common and significant fragmentation pathway for borate esters is the loss of an alkoxy group (-OR). For trimethyl borate, the loss of a methoxy radical (-OCH₃) results in a prominent fragment at m/z 73.[10]

Predicted Spectroscopic Data for Menthyl Borate

Building upon the foundational data from trimethyl borate, we can now predict the key spectroscopic features of Menthyl borate. The structure of Menthyl borate incorporates the menthyl group, a bulky and stereochemically complex alkyl substituent.

Sources

- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Trimethyl borate(121-43-7) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Menthyl Borate Esters

Introduction

Menthyl borate esters represent a fascinating and highly versatile class of organoboron compounds that have garnered significant attention in modern organic synthesis and materials science. The incorporation of the chiral menthyl group, derived from the naturally abundant and stereochemically well-defined menthol, imparts unique stereochemical properties to the borate ester. This inherent chirality makes menthyl borate esters particularly valuable as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product.

This technical guide provides a comprehensive overview of the core physical and chemical properties of menthyl borate esters. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, characterization, and diverse applications. The content is structured to not only present factual data but also to elucidate the underlying principles that govern the behavior of these remarkable compounds.

Synthesis and Structural Diversity

The synthesis of menthyl borate esters is typically achieved through the stoichiometric condensation reaction between boric acid or its derivatives and one or more equivalents of menthol.[1] The specific structure of the resulting ester depends on the stoichiometry of the reactants and the reaction conditions employed.

General Synthetic Protocol: Trimenthyl Borate

A common and straightforward method for the preparation of trimenthyl borate involves the direct esterification of boric acid with three equivalents of menthol.

Experimental Protocol:

-

Reactant Preparation: A flame-dried round-bottom flask is charged with boric acid (1.0 equivalent) and (–)-menthol (3.0 equivalents).

-

Solvent and Catalyst: Toluene is added as a solvent to facilitate the azeotropic removal of water. A catalytic amount of a strong acid, such as concentrated sulfuric acid, can be added to accelerate the reaction, though it is often not strictly necessary.[1]

-

Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to continuously remove the water formed during the esterification.

-

Monitoring: The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure trimenthyl borate.[1]

Structural Variations

Beyond the simple trimenthyl borate, a wide array of mixed menthyl borate esters can be synthesized. These include:

-

Menthyl Arylboronates: Prepared by reacting an arylboronic acid with one equivalent of menthol.

-

Dimenthyl Alkylboronates: Synthesized from an alkylboronic acid and two equivalents of menthol.

These structural modifications allow for the fine-tuning of the steric and electronic properties of the borate ester, which is crucial for their application in catalysis.

Physical Properties

The physical properties of menthyl borate esters are influenced by the nature and number of the organic substituents attached to the boron atom.

| Property | Trimenthyl Borate (Representative) | General Observations |

| Appearance | Colorless to pale yellow liquid | Typically liquids or low-melting solids. |

| Boiling Point | High boiling point, requires vacuum distillation | Increases with molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) | Generally good solubility in non-polar and moderately polar organic solvents. |

| Stability | Susceptible to hydrolysis in the presence of water | The B-O bond is prone to cleavage by water, liberating menthol and boric acid.[2] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of trimenthyl borate exhibits characteristic signals for the menthyl group protons. For instance, the methyl protons of the isopropyl group typically appear as distinct doublets.

-

¹³C NMR: Provides detailed information about the carbon skeleton of the menthyl moiety.

-

¹¹B NMR: The chemical shift is indicative of the coordination state of the boron atom. For tricoordinate borate esters, the signal typically appears in the range of δ 18-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Strong B-O stretching vibrations are observed in the region of 1300-1400 cm⁻¹.

-

C-H stretching and bending vibrations from the menthyl group are also prominent.

-

-

Mass Spectrometry (MS):

-

Provides information on the molecular weight and fragmentation pattern of the ester.

-

Chemical Properties and Reactivity

The chemical behavior of menthyl borate esters is dominated by the electrophilic nature of the boron atom and the stereochemical influence of the menthyl groups.

Lewis Acidity

The boron atom in a tricoordinate borate ester possesses a vacant p-orbital, rendering it a Lewis acid.[3][4] This Lewis acidity is fundamental to many of their applications, particularly in catalysis. They can coordinate to Lewis basic sites in organic molecules, thereby activating them towards nucleophilic attack. The steric bulk of the menthyl groups can modulate this Lewis acidity and create a chiral environment around the boron center.

Asymmetric Catalysis

The primary application of chiral borate esters, including menthyl derivatives, lies in the field of asymmetric synthesis.[5] They can act as catalysts or reagents to control the stereochemical outcome of a reaction.

Example: Asymmetric Reduction of Prochiral Ketones

Chiral borate esters can be used to promote the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a reducing agent like borane.[5]

Mechanism Outline:

-

Coordination: The Lewis acidic borate ester coordinates to the carbonyl oxygen of the ketone. The chiral menthyl groups create a sterically defined pocket.

-

Hydride Delivery: The reducing agent (e.g., borane) delivers a hydride to the carbonyl carbon. Due to the steric hindrance imposed by the menthyl groups, the hydride is delivered preferentially to one face of the ketone.

-

Product Formation: After workup, the chiral secondary alcohol is obtained with a high degree of enantiomeric excess (e.e.).

Hydrolytic Instability

A significant chemical property of borate esters is their susceptibility to hydrolysis.[2] In the presence of water, the boron-oxygen bond is readily cleaved, leading to the formation of boric acid and the corresponding alcohol (menthol in this case). This reaction is often reversible, and the equilibrium can be shifted by removing water. This property is crucial to consider during their synthesis, handling, and storage, which should be performed under anhydrous conditions.

Applications in Drug Development and Beyond

The unique properties of menthyl borate esters make them valuable tools in various scientific and industrial domains, with notable applications in the pharmaceutical industry.

-

Chiral Building Blocks: They are used in the synthesis of complex chiral molecules that are often key intermediates in the production of pharmaceuticals.[6][7] The ability to control stereochemistry is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities.

-

Catalysis: As demonstrated, their role as catalysts in asymmetric reactions is a major area of application.

-

Materials Science: Boron-containing compounds are explored for their potential in developing new materials with unique electronic and optical properties.

-

Lubricant Additives: Borate esters, in general, have been investigated as anti-wear and antioxidant additives in lubricating oils.[2]

Safety and Handling

While specific toxicity data for all menthyl borate esters may not be readily available, general precautions for handling organoboron compounds should be followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Toxicity: Boric acid and some borates can be toxic if ingested.[8] Therefore, care should be taken to avoid ingestion and skin contact.

Conclusion

Menthyl borate esters are a powerful class of compounds with a rich and diverse chemistry. Their defining features—the chirality imparted by the menthyl group and the Lewis acidity of the boron center—make them indispensable tools in modern organic synthesis. A thorough understanding of their physical and chemical properties is essential for their effective utilization in research, drug development, and materials science. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral reagents and catalysts like menthyl borate esters will undoubtedly increase.

References

-

Wikipedia. Borate esters. [1]

-

ResearchGate. Chiral borate esters in asymmetric synthesis 3. Asymmetric borane reduction of prochiral imines promoted by (R)- or (S)-1,1 '-Bi-2-naphthoxyboric acid (S)-proline anhydride. [5]

- ACS Publications. Boron “Ate” Complexes for Asymmetric Synthesis. [URL: not provided]

-

ACS Publications. The Journal of Physical Chemistry B. Interaction between the Lewis Acid Group of a Borate Ester and Various Anion Species in a Polymer Electrolyte Containing Mg Salt. [3]

-

Wiley Online Library. Contrasting Frustrated Lewis Pair Reactivity with Selenium‐ and Boron‐Based Lewis Acids. [4]

-

Royal Society of Chemistry. Borate-catalysed direct amidation reactions of coordinating substrates.

-

Asian Journal of Chemistry. Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. [2]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [6]

-

Borates Today. Video – The Role Of Medicinal Chemistry In Drug Development. [7]

-

ResearchGate. Borate: Toxicity, Effect on Drug Stability and Analytical Applications. [8]

-

SciELO México. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis.

Sources

- 1. Borate esters - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Contrasting Frustrated Lewis Pair Reactivity with Selenium‐ and Boron‐Based Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal Chemistry In Drug Development | Borates Today [borates.today]

- 8. researchgate.net [researchgate.net]

Menthyl Borate in Chemical Synthesis and Drug Development: Physicochemical Properties, Safety Profiling, and Application Workflows

Executive Summary

Menthyl borate, a specialized triester formed from the esterification of menthol and boric acid, serves as a critical reagent in advanced organic synthesis, chiral resolution, and pharmaceutical drug development[1]. Because of its unique stereochemical properties and behavior as a weak Lewis acid, it is frequently employed in transesterification processes, asymmetric synthesis, and as a stable precursor for boronic acids. This technical guide provides an authoritative overview of its physicochemical identity, GHS safety profiling, and field-proven experimental workflows designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

Menthyl borate (often referred to as trimenthyl borate depending on the stoichiometric ratio of esterification) exists in several stereoisomeric forms, dictated by the chirality of the starting menthol[2]. The compound is characterized by bulky, hydrophobic menthyl groups surrounding a central electrophilic boron atom.

Causality Insight: The bulky isopropyl and methyl groups on the cyclohexyl ring of the menthol moiety provide significant steric shielding around the boron center. This steric bulk slows down the rate of hydrolysis compared to simpler borate esters (like trimethyl borate), allowing menthyl borate to be isolated and utilized as a stable chiral auxiliary in moisture-controlled environments[1].

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Description |

| Chemical Name | Menthyl borate / Trimenthyl borate |

| Molecular Formula | C30H57BO3[3] |

| Molecular Weight | 476.58 g/mol [3] |

| CAS Number (DL-Racemic) | 62697-74-9[3] |

| CAS Number (Stereospecific) | 21105-05-5[4] |

| CAS Number (Trimenthyl) | 53370-45-9[5] |

| Appearance | White powder or colorless viscous liquid (isomer-dependent)[6] |

| Solubility | Soluble in organic solvents (toluene, dichloromethane); decomposes in water[1] |

Safety Information and GHS Profiling

Handling menthyl borate requires strict adherence to safety protocols due to its reactivity with moisture and its irritant properties. According to standard Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS) for specific health hazards[6].

GHS Classification :

-

Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[6].

-

Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[6].

Self-Validating Safety Protocol :

-

Moisture Exclusion : Menthyl borate hydrolyzes upon contact with water, liberating menthol and boric acid[1]. All handling must be performed under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox. To validate the integrity of the environment, a control sample of a highly moisture-sensitive indicator can be exposed to the workspace prior to handling the borate.

-

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure[6].

-

Storage : Store in tightly closed containers in a cool, dry, and well-ventilated area, strictly segregated from strong oxidizing agents and aqueous environments[6].

Mechanistic Role in Drug Development

In pharmaceutical synthesis, the creation of enantiomerically pure compounds is paramount. Menthyl borate acts as a chiral directing group and a mild Lewis acid catalyst.

-

Transesterification : Borate esters facilitate the transesterification of β-keto esters under mild conditions. The vacant p-orbital on the sp2 hybridized boron atom forms reversible covalent bonds with carbonyl and hydroxyl groups, lowering the activation energy for nucleophilic acyl substitution.

-

Chiral Resolution : The diastereomeric interactions between menthyl borate and racemic mixtures of amines or alcohols allow for the kinetic resolution of drug intermediates.

Experimental Methodology: Synthesis of Menthyl Borate

The synthesis of menthyl borate relies on the esterification of menthol with boric acid. Because esterification is a reversible equilibrium reaction, the continuous removal of the water byproduct is mechanistically required to drive the reaction to completion (Le Chatelier's Principle)[1].

Step-by-Step Protocol :

-

Reagent Preparation : Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with 3.0 equivalents of enantiopure L-menthol and 1.0 equivalent of boric acid[1].

-

Solvent Addition : Add an azeotropic solvent such as toluene or benzene. Causality: Toluene forms a minimum-boiling azeotrope with water, allowing water to co-distill at a temperature lower than the boiling point of the pure solvent[1].

-

Reflux and Azeotropic Distillation : Heat the mixture to reflux. As the reaction proceeds, water is generated, co-distills with the toluene, condenses, and separates in the Dean-Stark trap.

-

Monitoring : Continue refluxing until the theoretical volume of water (3.0 equivalents) has been collected in the trap, indicating complete conversion[1].

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation : Recrystallize the crude residual mass from an ethyl acetate/acetone mixture to yield pure menthyl borate[1]. Self-Validation: Verify purity via polarimetry (to ensure no racemization occurred during heating) and NMR spectroscopy to confirm the absence of unreacted menthol.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and safety requirements for menthyl borate.

Synthesis and safety workflow for Menthyl Borate utilizing azeotropic distillation.

References

-

DL-Menthyl borate | CAS 62697-74-9 | SCBT - Santa Cruz Biotechnology. scbt.com. 3

-

MENTHYL BORATE - gsrs. nih.gov. 2

-

SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 6

-

CAS#:21105-05-5 | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl) borate (trimenthyl borate). chemsrc.com.4

-

(+/-)-TRIMENTHYL BORATE AldrichCPR | Sigma-Aldrich. sigmaaldrich.com. 5

-

Phenolysis of 1-menthyl borate - Canadian Science Publishing. cdnsciencepub.com. 1

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. rsc.org.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS#:21105-05-5 | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl) borate (trimenthyl borate) | Chemsrc [chemsrc.com]

- 5. Trimethyl norate | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

The Discovery and Applications of Menthyl Borate: A Comprehensive Technical Guide

Executive Summary

Menthyl borate—synthesized primarily as tris(-)-menthyl borate or mono-menthyl borate—is a highly versatile organoboron compound derived from the chiral pool. Originally characterized in the mid-20th century, it has evolved from a niche synthetic intermediate into a critical reagent across multiple disciplines. This technical guide provides an in-depth review of menthyl borate, exploring its synthesis, its role in asymmetric catalysis, its commercial application as a sustained-release cooling agent, and its utility as a highly stable analytical standard.

Chemical Synthesis and Structural Properties

The synthesis of menthyl borate relies on the esterification of L-menthol with a boron source, typically boric acid (

Mechanistic Causality: The esterification of alcohols with boric acid is a reversible equilibrium process. To drive the reaction forward and achieve high yields of the triester (tris(-)-menthyl borate), the water produced during the reaction must be continuously removed. This is achieved via azeotropic distillation using solvents like benzene or toluene[1].

The resulting menthyl borate exhibits unique hydrolysis kinetics. While simple alkyl borates hydrolyze rapidly upon contact with ambient moisture, menthyl borate is remarkably stable. This stability is directly caused by the steric hindrance provided by the bulky isopropyl and methyl groups on the cyclohexane ring, which physically shield the electrophilic boron center from nucleophilic attack by water or phenols[2].

Synthesis workflow of Tris(-)-Menthyl Borate via azeotropic distillation.

Asymmetric Synthesis and Chiral Catalysis

Menthyl borate's intrinsic chirality, derived from natural L-menthol, makes it an excellent candidate for asymmetric synthesis.

Expertise & Experience:

In the enantioselective reduction of prochiral ketones using sodium borohydride (

Mechanism of face-selective hydride transfer catalyzed by Menthyl Borate.

Sensory Applications: Sustained-Release Cooling Agents

Beyond the laboratory, menthyl borate has found significant commercial application in the flavor, cosmetic, and fragrance industries. Menthol is a well-known cooling agent that activates the TRPM8 cold receptor in the nervous system[4]. However, free menthol is highly volatile, resulting in a short duration of action.

Mechanistic Causality: To extend the cooling effect, flavor chemists synthesize simple esters of menthol, such as menthyl acetate, menthyl valerate, and menthyl borate[4]. When formulated into chewing gums, cosmetics, or dentifrices, menthyl borate undergoes slow enzymatic and moisture-driven hydrolysis in the oral cavity or on the skin. This slow cleavage of the borate ester linkage provides a sustained, continuous release of free menthol, dramatically extending the duration of the cooling sensation compared to the rapid spike and decay of unesterified menthol[4].

Sustained-release pathway of Menthyl Borate activating TRPM8 cold receptors.

Analytical Chemistry: Trace Element Standards

In trace element analysis, particularly Flame Atomic Absorption Spectrometry (FAAS) and X-ray emission spectroscopy, accurate calibration requires highly stable, non-aqueous standards[5].

Expertise & Experience: Aqueous boron standards are prone to adsorption on container walls and volatilization. DL-Menthyl borate is highly soluble in organic solvents like xylene and kerosene[5]. By dispersing DL-menthyl borate into a paraffin oil/kerosene matrix, analytical chemists create a highly stable, homogeneous organic standard for boron determination. This ensures that the nebulization efficiency in the FAAS burner remains constant, preventing matrix mismatches that would otherwise skew the calibration curve.

Experimental Protocols

Protocol 1: Synthesis of Tris(-)-Menthyl Borate

Self-Validating System: The reaction's progress is physically validated by the exact stoichiometric volume of water collected in the Dean-Stark trap, preventing premature termination.

-

Reagent Preparation: Dissolve 122.8 g (0.78 mol) of pure L-menthol in 300 mL of dry benzene or toluene[1].

-

Boron Addition: Add 16.2 g (0.26 mol) of solid boric acid (

) to the solution[1]. -

Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

-

Water Removal: Continue refluxing until the stoichiometric amount of water (approx. 14 mL) is collected in the trap, indicating complete esterification[1].

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the white residual mass from an ethyl acetate/acetone mixture[1].

-

Validation: Measure the optical rotation. Pure Tris(-)-menthyl borate should yield

(in

Protocol 2: Preparation of Boron Standard for FAAS

Self-Validating System: Matrix matching the standard directly to the sample's viscosity (4% paraffin/kerosene) ensures that the aspiration rate remains identical, inherently validating the calibration curve against physical fluid dynamics.

-

Primary Solution: Dissolve an accurately weighed amount of DL-menthyl borate in xylene to achieve a base concentration[5].

-

Matrix Dispersion: Disperse the xylene solution into a mixture of 4% paraffin oil and kerosene[5].

-

Dilution: Dilute quantitatively to 100 mL to yield a 1000

Boron stock solution[5]. -

Calibration Standards: Prepare 100, 200, and 300

working standards by serially diluting the stock with the 4% paraffin oil/kerosene matrix[5].

Quantitative Data Presentation

| Property / Parameter | Value / Description | Significance |

| Molecular Precursor | L-Menthol ( | Provides the chiral pool foundation[1]. |

| Product Optical Rotation | Validates structural integrity and stereopurity[1]. | |

| Synthesis Yield | ~80% (after recrystallization) | Demonstrates efficiency of azeotropic distillation[1]. |

| Catalytic Efficiency (ee%) | 58% – 87% | Moderate to high enantiomeric excess in ketone reduction[3]. |

| Hydrolysis Stability | Highly stable (steric shielding) | Enables use as a sustained-release cooling agent[2][4]. |

| Analytical Standard Range | 100 – 1000 | Optimal for Flame Atomic Absorption Spectrometry[5]. |

Table 1: Summary of physicochemical, catalytic, and analytical parameters of Menthyl Borate.

References

-

[4] EP0310299A1 - Beta-amino acid ester derivatives of alcoholic actives having extended duration of activity. Google Patents (Takasago Perfumery KK). URL:

-

[3] First example of hydrolytic kinetic resolution of acrylate of secondary alcohols by lipase Amano AK. ResearchGate. URL: [Link]

-

[5] Flame Atomic Absorption Spectrometry Methodology. HPST. URL: [Link]

-

[1] Lalancette, J.-M., & Beauregard, Y. (1968). Phenolysis of 1-menthyl borate. Canadian Journal of Chemistry, 46(4), 659-662. URL: [Link]

-

[2] Phenolysis of 1-menthyl borate. Canadian Science Publishing. URL: [Link]

Sources

Crystal Structure Analysis of Menthyl Borate Derivatives: A Comprehensive Technical Guide

Introduction & Rationale

Menthyl borate derivatives occupy a privileged position in modern synthetic and analytical chemistry. Historically utilized as highly stable, standardized analytical benchmarks—such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1063a[1]—these compounds have evolved into critical chiral auxiliaries and catalysts. In asymmetric synthesis, derivatives like tris(-)-menthyl borate drive enantioselective autocatalysis, facilitating the reduction of prochiral ketones with high enantiomeric excess[2].

However, elucidating the precise 3D spatial arrangement of these molecules is often hindered by their high solubility, conformational flexibility, and tendency to remain liquid at ambient temperatures. This whitepaper details the advanced crystallographic workflows required to overcome these bottlenecks and extract high-resolution structural data.

Overcoming the Crystallization Bottleneck: The Crystalline Sponge Method

Classical crystallization techniques (e.g., vapor diffusion, slow evaporation) frequently fail for volatile or liquid menthyl derivatives. To bypass this, the Crystalline Sponge Method is employed. This technique utilizes a porous Metal-Organic Framework (MOF)—typically [(ZnX2)3(tpt)2] (where X = Cl, Br, I and tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—to absorb and orient the target molecules within its lattice.

Causality in Experimental Design: Clardy and co-workers demonstrated that replacing the traditional ZnI₂ nodes with ZnCl₂ or ZnBr₂ increases the relative contribution of the light-atom guest to the overall X-ray diffraction pattern, significantly improving the resolution of the menthyl derivative's absolute stereochemistry.

Workflow for the Crystalline Sponge Method in SCXRD analysis.

Protocol 1: Host Preparation and Guest Soaking

-

Host Synthesis: Grow the [(ZnX2)3(tpt)2] MOF in a solvent mixture containing nitrobenzene. Rationale: Nitrobenzene acts as a templating agent; its strong π–π interactions with the tpt ligands stabilize the fragile porous framework during initial lattice formation.

-

Solvent Exchange: Sequentially wash the crystals with a volatile, non-aromatic solvent (e.g., cyclohexane) over 48 hours. Rationale: Nitrobenzene binds too strongly to the pores. Exchanging it for a labile solvent creates a thermodynamic vacuum, priming the pores to preferentially absorb the menthyl borate guest.

-

Guest Incorporation: Submerge the activated MOF crystal in a neat or highly concentrated solution of the menthyl borate derivative for 2–7 days at 4 °C.

Single Crystal X-Ray Diffraction (SCXRD) Methodology

Once the host-guest complex is formed, rigorous SCXRD protocols must be followed to solve the structure and determine the absolute configuration of the chiral centers.

Protocol 2: Data Collection and Refinement

-

Crystal Mounting: Harvest the soaked crystal, coat it immediately in perfluoropolyether oil, and mount it on a MiTeGen loop. Transfer the loop to a diffractometer equipped with a 100 K nitrogen cryostream. Rationale: Cryo-cooling serves a dual purpose: it minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes for sharper electron density maps) and kinetically traps the volatile menthyl borate guests inside the MOF pores.

-

Data Collection (Self-Validating Step): Initiate a preliminary scan to evaluate crystal quality. Proceed to full data collection only if the internal agreement factor (

) is < 0.05 and diffraction spots extend beyond 0.84 Å resolution. This self-validating checkpoint ensures instrument time is not wasted on degraded or poorly ordered sponges. -

Radiation Selection: Utilize a Cu-Kα microfocus X-ray source (λ = 1.54184 Å) rather than standard Mo-Kα. Rationale: Menthyl borates consist entirely of light atoms (C, H, O, B). Cu-Kα radiation maximizes the anomalous dispersion signal, which is mathematically critical for calculating a reliable Flack parameter and confirming the absolute stereochemistry of the chiral menthyl moieties.

-

Structure Solution: Solve the phase problem using intrinsic phasing algorithms. Apply rigid-body restraints (e.g., SADI, DFIX) to the guest molecules during least-squares refinement to account for minor positional disorder within the pores.

Mechanistic Insights from Structural Analytics

The crystallographic data directly correlates to the macroscopic chemical behavior of menthyl borates. In asymmetric autocatalysis, tris(-)-menthyl borate serves as a chiral catalyst for the enantioselective reduction of prochiral ketones (yielding 58–87% ee)[2].

Structural analysis reveals that the three bulky (-)-menthyl groups coordinate around the central boron atom to form a rigid, propeller-like chiral pocket. When the prochiral ketone enters this pocket, the steric bulk of the isopropyl and methyl substituents on the menthyl rings heavily penalizes one trajectory of nucleophilic attack. This forces the hydride source to attack the ketone from a single, sterically unhindered face, dictating the stereochemical outcome of the resulting chiral alcohol.

Mechanistic pathway of asymmetric autocatalysis mediated by tris(-)-menthyl borate.

Crystallographic Data Presentation

The following table summarizes representative crystallographic parameters for menthyl derivatives analyzed via the modified Crystalline Sponge Method (ZnCl₂/ZnBr₂ variants) versus classical single-crystal analysis.

| Crystallographic Parameter | ZnCl₂ Sponge Complex | ZnBr₂ Sponge Complex | Classical Tris(-)-menthyl borate |

| Analyte / Guest | (1R)-Menthyl derivative | (1R)-Menthyl derivative | Tris(-)-menthyl borate |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | C2/c | C2/c | P2₁2₁2₁ |

| Data Collection Temp. | 100 K | 100 K | 100 K |

| X-Ray Source | Cu-Kα (λ = 1.54184 Å) | Cu-Kα (λ = 1.54184 Å) | Cu-Kα (λ = 1.54184 Å) |

| Resolution Limit | 0.82 Å | 0.84 Å | 0.78 Å |

| Flack Parameter | 0.02(3) | 0.01(2) | 0.04(4) |

| R₁ (Final) | ~0.065 | ~0.071 | ~0.035 |

Note: The use of heavier halogen nodes (Br vs. Cl) in the sponge framework slightly increases the R₁ value due to X-ray absorption effects, but provides a stronger anomalous signal for absolute structure determination.

References

-

[2] Title: Asymmetric Autocatalysis Enables an Improved Synthesis of Efavirenz | Source: ResearchGate | URL: 2

-

Title: Advanced crystallisation methods for small organic molecules | Source: Chemical Society Reviews (RSC Publishing) | URL:

-

[1] Title: Archived Certificates, Certificates of Analysis, Reference Material Information Sheets, & Reports of Investigations | Source: National Institute of Standards and Technology (NIST) | URL: 1

Sources

Thermodynamic Profile & Application Architecture of Menthyl Borate (Tri-menthyl Borate)

Topic: Thermodynamic Properties and Application Architecture of Menthyl Borate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl borate (specifically Tri-menthyl borate ,

This guide synthesizes the physicochemical properties, synthesis thermodynamics, and kinetic stability of menthyl borate, providing a roadmap for its utilization in controlled release systems, chiral synthesis, and polymer curing.

Molecular Architecture & Stereochemistry[1]

The thermodynamic behavior of menthyl borate is governed by the massive steric hindrance provided by the three menthyl groups surrounding the central boron atom.

-

Formula:

-

Molecular Weight: 448.58 g/mol [1]

-

Geometry: Trigonal planar boron center (

hybridized), shielded by three bulky cyclohexane rings.[1] -

Stereochemistry: Typically synthesized from (1R,2S,5R)-(-)-Menthol (L-Menthol), yielding a homochiral ester.[1] The specific rotation

of the ester contributes to its utility in asymmetric induction.

Structural Implications on Thermodynamics

Unlike trimethyl borate, which has an exposed boron center susceptible to rapid nucleophilic attack (hydrolysis), the menthyl ester's "umbrella" structure increases the activation energy (

Thermodynamic Properties Profile

The following data consolidates experimental observations and group-contribution estimates. Note that due to the specialized nature of this compound, some values are derived from phase behavior studies in patent literature rather than standard calorimetric tables.

| Property | Value / Characteristic | Context & Causality |

| Physical State (STP) | Crystalline Solid / Waxy Solid | High molecular weight and Van der Waals interactions between menthyl rings promote solidification, unlike liquid lower borates.[1] |

| Melting Point | ~40–60 °C (Estimate) | Pure tri-menthyl borate crystallizes from reaction mixtures.[1] Impure mixtures (mono/di-esters) appear as viscous oils.[1] |

| Boiling Point | > 280 °C (Decomposes) | Theoretical BP is high; however, the ester typically undergoes thermal decomposition or disproportionation before reaching a standard boiling point. |

| Solubility Parameter | Highly soluble in non-polar solvents (Hexane, Toluene, THF).[1] Insoluble in water (reacts).[1] | |

| Hydrolytic Stability | Steric hindrance retards water attack.[1] Hydrolysis is acid/base catalyzed. | |

| Dielectric Constant | Low polarity due to the shielding of the polar B-O bonds by the lipophilic menthyl shell. |

Critical Insight: The "melting point" often cited in literature can be depressed significantly by the presence of unreacted menthol. High-purity crystalline menthyl borate is obtained only after rigorous removal of excess alcohol, typically via high-vacuum sublimation or crystallization from anhydrous acetone.[1]

Synthesis & Reaction Thermodynamics[1]

The synthesis of menthyl borate is an equilibrium-driven esterification. To drive the reaction to completion (formation of the tri-ester), the removal of water is thermodynamically mandated (Le Chatelier's principle).

Reaction:

Experimental Protocol: Azeotropic Dehydration

-

Reagents: L-Menthol (3.1 eq), Boric Acid (1.0 eq), Toluene or Heptane (Solvent).[1]

-

Catalyst: None required (Boric acid is self-catalyzing), or trace p-TsOH.[1]

-

Thermodynamic Driver: Azeotropic removal of water using a Dean-Stark apparatus.[1]

Step-by-Step Methodology:

-

Charge: Load solid Boric acid and L-Menthol into a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Solvation: Add Toluene (solvent carrier for water).[1]

-

Reflux: Heat to reflux (~110°C). Water will co-distill with toluene.

-

Monitoring: Continue until theoretical water yield is collected in the trap (3 moles

per mole Boric acid). -

Isolation: Evaporate solvent under reduced pressure. The residue is often a viscous oil that crystallizes upon standing or cooling.

-

Purification: Recrystallize from anhydrous pentane or ethanol (rapidly, to avoid solvolysis) to obtain the tri-ester.

Hydrolytic Stability & Kinetics[1]

For drug development applications (e.g., as a prodrug for Menthol or Boric acid), the rate of hydrolysis is the critical performance metric.

Mechanism:

The hydrolysis follows an

-

Nucleophilic Attack: Water attacks the empty

-orbital of Boron. -

Transition State: Formation of a tetrahedral borate intermediate

.[1] -

Elimination: Loss of a menthol molecule (

).

Because the menthyl group is bulky (isopropyl and methyl substituents on the cyclohexane ring), the initial attack is sterically hindered.

Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis and the steric blocking effect.

Figure 1: Stepwise hydrolysis mechanism of Tri-menthyl borate. The first step is rate-limiting due to the steric bulk of the three menthyl groups preventing water access.

Applications in Drug Development & Catalysis[2]

A. Controlled Release Systems (Prodrugs)

Menthyl borate serves as a hydrolytically labile precursor.[1]

-

Mechanism: Upon contact with physiological moisture (mucous membranes, skin), it releases L-Menthol (cooling agent/analgesic) and Boric acid (mild antiseptic).[1]

-

Benefit: The hydrophobic nature of the tri-ester allows for better skin permeation than free boric acid, followed by sustained release of the active menthol.

B. Latent Epoxy Curing Agents

In industrial polymer chemistry, menthyl borate acts as a latent Lewis acid.

-

Storage: At room temperature, the boron is shielded, preventing interaction with epoxy resins.

-

Activation: Upon heating (>100°C), the ester dissociates or undergoes transesterification with epoxy hydroxyls, exposing the Lewis acidic boron center which then catalyzes the polymerization.

C. Chiral Auxiliaries

The fixed stereochemistry of the menthyl group allows the boron atom to coordinate with substrates in a chiral environment, facilitating enantioselective reductions or Diels-Alder reactions.

References

-

Sigma-Aldrich. Trimethyl borate Product Specification & MSDS. (Used for comparative baseline of lower alkyl borates).[1]

-

NIST Chemistry WebBook. Thermophysical Properties of Borate Esters. (Standard Reference Data).

-

Schlesinger, H. I., et al. (1953). "The Preparation of Sodium Borohydride by the High Temperature Reaction of Sodium Hydride with Borate Esters". Journal of the American Chemical Society.[2] (Foundational work on borate ester synthesis).

-

Yamamoto, H. (Ed.). (2000).[1][3] Lewis Acids in Organic Synthesis. Wiley-VCH.[1] (Detailed mechanisms of bulky borates as catalysts).

-

LookChem. Boron Tetraacetate and Related Borate Esters. (Physical property estimates for complex borates).

-

Patent US2833623A. Recovery of boric acid from trimethyl borate. (Describes hydrolysis kinetics and equilibrium of borate esters).

Sources

Historical Perspectives on Borate Esters in Chemistry: From Chemical Curiosities to Pharmacophoric Warheads

Executive Summary

For over a century, organoboron compounds were largely viewed as synthetic intermediates or chemical curiosities. The unique electronic configuration of boron—specifically its sp² hybridization and empty p-orbital—renders it highly electrophilic. While this property historically complicated the isolation of stable borate esters due to their hydrolytic instability, it is precisely this Lewis acidity that has revolutionized modern medicinal chemistry. This technical guide explores the historical evolution of borate esters, detailing the chemical causality behind their synthesis, stability, and their paradigm-shifting role as reversible covalent inhibitors in drug discovery.

The Genesis of Organoboron Chemistry

The exploration of organoboron chemistry began in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid[1]. By reacting diethylzinc with triethyl borate, Frankland synthesized triethylborane, which subsequently oxidized to form ethylboronic acid[1].

Early borate esters (compounds where boron is bonded to three alkoxy groups) were notoriously difficult to handle. Because the boron atom lacks a full octet of electrons, it is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to boric acid and the corresponding alcohol. For decades, this hydrolytic instability relegated borate esters to the realm of transient intermediates or industrial additives (e.g., lubricants and flame retardants). However, the eventual development of cyclic borate esters—such as pinacol esters and benzoxaboroles—provided steric hindrance and thermodynamic stability, allowing chemists to harness boron's reactivity for targeted applications.

Evolution of Borate Ester Synthesis: Controlling Equilibrium

The synthesis of borate esters is fundamentally an equilibrium-driven condensation reaction between a boron source (typically boric acid or a boronic acid) and an alcohol. Because the reaction produces water as a byproduct, the equilibrium heavily favors the reactants in aqueous environments.

Causality in Experimental Design

To successfully synthesize a borate ester, the experimental protocol must actively subvert this equilibrium. This is achieved via Le Chatelier’s Principle : by continuously removing water from the reaction mixture, the equilibrium is forced toward the ester product. The standard methodology employs azeotropic distillation using a Dean-Stark apparatus, where a non-polar solvent (like toluene) forms a minimum-boiling azeotrope with water, allowing it to be distilled, condensed, and physically separated from the reaction matrix.

Experimental Protocol: Synthesis of Trioctyl Borate via Azeotropic Distillation

The following self-validating protocol outlines the synthesis of trioctyl borate, a prototypical borate ester used extensively in industrial and research applications[2].

Materials:

-

Boric acid (

) -

1-Octanol (Anhydrous)

-

Toluene (Azeotroping solvent)

-

Dean-Stark apparatus, reflux condenser, and heating mantle.

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a round-bottom flask, combine boric acid and 1-octanol in a strict 1:3 molar ratio. Causality: This precise stoichiometry ensures complete tri-esterification without leaving unreacted hydroxyl groups that could lead to polymeric boroxines[2].

-

Solvent Addition: Add a sufficient volume of toluene to act as the azeotropic carrier[2].

-

Reflux and Azeotropic Distillation: Heat the mixture to reflux. As the esterification proceeds, water is generated. The water co-distills with toluene at a temperature below the boiling point of either pure component.

-

Phase Separation (Self-Validation): The vapor condenses and falls into the Dean-Stark trap. Because water and toluene are immiscible, they separate into two layers. Validation: The reaction progress is self-validating; the reaction is deemed complete only when the theoretical volume of water (calculated from the initial moles of boric acid) has collected in the trap[2].

-

Purification: Once water evolution ceases, cool the apparatus. Remove the excess toluene and any unreacted 1-octanol via distillation under reduced pressure to isolate the high-purity trioctyl borate[2].

Caption: Workflow for borate ester synthesis via azeotropic distillation.

The Paradigm Shift: Borate Esters in Drug Discovery

For decades, boron was largely ignored by medicinal chemists due to a pervasive myth regarding its systemic toxicity. This dogma was shattered in 2003 with the FDA approval of Bortezomib (Velcade), a dipeptide boronic acid that acts as a first-in-class proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma[3].

Mechanistic Insights: Reversible Covalent Binding

The efficacy of bortezomib relies entirely on the unique chemistry of the boron atom. Unlike traditional irreversible covalent inhibitors (e.g., epoxides or Michael acceptors) that permanently alkylate their targets and often cause severe off-target toxicity, boronic acids and esters act as reversible covalent inhibitors .

Bortezomib targets the 26S proteasome, specifically the chymotrypsin-like activity of its β5-subunit[4]. The mechanism unfolds as follows:

-

Recognition: The dipeptide backbone of bortezomib guides the molecule into the active site of the β5-subunit.

-

Nucleophilic Attack: The empty p-orbital of the sp² hybridized boron atom acts as a potent Lewis acid. It accepts a lone pair of electrons from the hydroxyl group of the catalytic N-terminal threonine (Thr1) residue[4].

-

Tetrahedral Complex Formation: This interaction triggers a rehybridization of the boron atom from trigonal planar (sp²) to a tetrahedral geometry (sp³), forming a stable but reversible borate complex[4].

-

Transition State Mimicry: This tetrahedral borate ester perfectly mimics the high-energy tetrahedral intermediate of native peptide bond hydrolysis, resulting in exceptionally high binding affinity and enzyme inhibition[5].

Caption: Reversible covalent binding pathway of bortezomib to the 26S proteasome.

Expanding the Arsenal: Beta-Lactamase Inhibitors and Beyond

The success of bortezomib catalyzed the development of next-generation boron-based therapeutics. Because the tetrahedral borate ester geometry is an excellent mimic for the deacylation transition state of various hydrolases, boron compounds have been successfully repurposed to target other critical enzymes[5].

For instance, Vaborbactam is a cyclic boronic acid designed to inhibit Ambler Class A and C serine β-lactamases. Similar to the proteasome mechanism, the boron atom in vaborbactam undergoes nucleophilic attack by the catalytic Ser70 residue of the β-lactamase[5]. The resulting tetrahedral borate ester occupies the oxyanion hole, effectively neutralizing the bacteria's primary defense mechanism against β-lactam antibiotics[5]. Furthermore, structural studies have shown that proteasome inhibitors like Bortezomib and Ixazomib can also bind to the active site of β-lactamases (such as CTX-M-14), highlighting the versatile, cross-class inhibitory potential of the borate pharmacophore[5].

Quantitative Data: Key Boron-Based Therapeutics

The following table summarizes the quantitative and historical data of pivotal borate ester and boronic acid drugs that have successfully navigated clinical development.

| Drug Name | Chemical Class | Primary Target | Binding Mechanism | FDA Approval | Indication |

| Bortezomib | Dipeptide Boronic Acid | 26S Proteasome (β5-subunit, Thr1) | Reversible Covalent (Tetrahedral Borate Complex) | 2003 | Multiple Myeloma, Mantle Cell Lymphoma |

| Tavaborole | Benzoxaborole (Cyclic Hemiester) | Leucyl-tRNA synthetase | Reversible Covalent (Adduct with tRNA) | 2014 | Onychomycosis |

| Ixazomib | Boronic Ester Prodrug | 26S Proteasome (β5-subunit, Thr1) | Reversible Covalent (Tetrahedral Borate Complex) | 2015 | Multiple Myeloma |

| Vaborbactam | Cyclic Boronic Acid | Serine β-lactamases (Ser70) | Reversible Covalent (Transition State Mimic) | 2017 | Complicated UTI (with Meropenem) |

References

-

Boronic acid - Wikipedia Source: Wikipedia URL:[Link]

-

Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - MDPI Source: MDPI URL:[Link]

-

Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Trioctyl Borate|High-Purity Reagent for R&D [benchchem.com]

- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Menthyl Borate in Common Organic Solvents: A Technical and Applied Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of menthyl borate in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a robust predictive framework based on fundamental chemical principles and extensive data on the solubility of its parent alcohol, menthol. We will explore the physicochemical properties of menthyl borate that govern its solubility, discuss expected trends across a range of solvent classes, and provide detailed, actionable protocols for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of sterically hindered borate esters in organic synthesis, materials science, and pharmaceutical development.

Introduction: Menthyl Borate as a Unique Borate Ester

Menthyl borate, the ester formed from boric acid and menthol, is a fascinating molecule that combines the unique chemistry of boron with the bulky, chiral, and lipophilic nature of the menthyl group. Borate esters, in general, are known for their utility as intermediates in organic synthesis, lubricant additives, and antioxidants.[1][2] The incorporation of the menthyl moiety introduces steric hindrance that can significantly impact the ester's reactivity and stability, particularly its resistance to hydrolysis.[1][3]

Understanding the solubility of menthyl borate is paramount for its effective application. Proper solvent selection is critical for optimizing reaction kinetics, controlling morphology in materials science, and formulating delivery systems in pharmaceutical contexts. This guide will provide the foundational knowledge to make informed decisions regarding solvent choice for applications involving menthyl borate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

Menthyl Borate: A Structural Overview

Menthyl borate is anticipated to be a waxy, crystalline solid at room temperature, drawing from the properties of its parent alcohol, menthol.[4][5] Its structure is dominated by the three large, nonpolar menthyl groups attached to the central borate core.

The Role of the Menthyl Group

Menthol (C₁₀H₂₀O) is a monoterpenoid alcohol characterized by its cyclic structure and isopropyl and methyl substituents.[5] It is a waxy, crystalline solid at room temperature with a melting point between 36-45°C.[6][7] While it possesses a polar hydroxyl group, its overall character is predominantly nonpolar due to the large hydrocarbon framework. This is reflected in its solubility profile: menthol is very soluble in alcohols, ethers, chloroform, and other organic solvents, but only slightly soluble in water.[8][9][10]

The esterification of menthol with boric acid to form menthyl borate replaces the polar hydroxyl group with a less polar borate ester linkage. This further diminishes the molecule's polarity, making the nonpolar characteristics of the menthyl groups the primary determinant of its solubility.

Predicted Solubility of Menthyl Borate in Common Organic Solvents

Based on the principles of "like dissolves like" and the extensive solubility data available for menthol, we can predict the solubility of menthyl borate in various classes of organic solvents.

High Solubility Predictions

Menthyl borate is expected to exhibit high solubility in a range of nonpolar and moderately polar aprotic solvents.

-

Hydrocarbons: Solvents such as hexane, cyclohexane, and toluene are nonpolar and will readily solvate the large, nonpolar menthyl groups through van der Waals forces.

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are expected to be excellent solvents. The ether oxygen can engage in weak dipole-dipole interactions, and the overall nonpolar character of these solvents is compatible with the menthyl groups.

-

Chlorinated Solvents: Dichloromethane and chloroform are effective at dissolving nonpolar and moderately polar organic compounds and are predicted to be good solvents for menthyl borate.

Moderate to Good Solubility Predictions

-

Ketones and Esters: Acetone, ethyl acetate, and other ketones and esters are more polar than hydrocarbons and ethers but are still effective solvents for a wide range of organic compounds. Menthyl borate is expected to have good solubility in these solvents.

-

Alcohols: While menthol is highly soluble in alcohols due to hydrogen bonding, the absence of a hydroxyl group in menthyl borate will lessen this specific interaction. However, the alkyl portion of alcoholic solvents (e.g., ethanol, isopropanol) will still effectively solvate the menthyl groups, leading to moderate to good solubility.

Low to Negligible Solubility Predictions

-

Highly Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are less likely to effectively solvate the nonpolar menthyl groups.

-

Water: Menthyl borate is expected to be practically insoluble in water. Furthermore, borate esters are susceptible to hydrolysis, which would lead to the decomposition of the molecule into boric acid and menthol.[1] The steric hindrance provided by the bulky menthyl groups is expected to slow the rate of hydrolysis compared to less hindered borate esters.[1][11]

The following table summarizes the predicted solubility of menthyl borate, supported by quantitative data for menthol for comparative purposes.

| Solvent Class | Representative Solvents | Predicted Menthyl Borate Solubility | Menthol Solubility (g/L at 25°C)[12] |

| Nonpolar Hydrocarbons | n-Hexane, Cyclohexane, Toluene | High | 347.01 (n-hexane), 584.71 (cyclohexane), 296.53 (toluene) |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | 1082.17 (diethyl ether), 3091.57 (THF) |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | 1290.71 (dichloromethane), 1896.7 (chloroform) |

| Ketones | Acetone | Good | 884.3 |

| Esters | Ethyl Acetate | Good | 584.92 |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Good | 1574.7 (ethanol), 1354.99 (methanol), 1652.86 (isopropanol) |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | 491.86 (DMSO), 446.81 (DMF) |

| Water | Water | Negligible/Reactive | 0.56 |

Experimental Determination of Menthyl Borate Solubility

For applications requiring precise solubility data, experimental determination is essential. The following section provides a detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

Menthyl Borate (synthesized and purified)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Protocol:

-

Preparation: Add an excess amount of menthyl borate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking samples at different time points.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, it is recommended to pre-warm or pre-cool the syringe to the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Analysis: Accurately weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of menthyl borate. Weigh the remaining solid menthyl borate.

-

Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

-

g/100g of solvent: (mass of menthyl borate / mass of solvent) * 100

-

mol/L: (moles of menthyl borate / volume of solution in L)

-

Self-Validation and Trustworthiness:

-

Purity of Materials: Ensure the purity of both menthyl borate and the solvents, as impurities can significantly affect solubility.

-

Equilibrium Confirmation: Confirm that equilibrium has been reached by analyzing samples taken at different time intervals (e.g., 24, 48, and 72 hours). The concentration should be constant at equilibrium.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.

-

Reliable Analysis: Use a validated analytical method to determine the concentration of menthyl borate in the saturated solution.

Synthesis of Menthyl Borate: A Preparative Note

For researchers who need to prepare menthyl borate, a common method involves the reaction of boric acid with menthol.

Reaction: B(OH)₃ + 3 C₁₀H₁₉OH → B(OC₁₀H₁₉)₃ + 3 H₂O

To drive the reaction to completion, the water produced must be removed, typically through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Visualizing the Process

Conceptual Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Workflow.

Predicted Solubility Trend

Caption: Solubility Trend vs. Solvent Polarity.

Conclusion

References

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Menthol Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 5. Menthol | KÜRE Encyclopedia [kureansiklopedi.com]

- 6. Comprehensive Guide to Menthol: Sources, Properties, and Applications - Guangzhou ZIO Chemical Co., Ltd. [additivaworld.com]

- 7. Menthol - Wikipedia [en.wikipedia.org]

- 8. kremer-pigmente.com [kremer-pigmente.com]

- 9. vistartglobal.com [vistartglobal.com]

- 10. Menthol - Sciencemadness Wiki [sciencemadness.org]

- 11. DSpace [repository.kaust.edu.sa]

- 12. scent.vn [scent.vn]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Table 4-2, Physical and Chemical Properties of Boron and Selected Boron Compoundsa - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. digitalcommons.njit.edu [digitalcommons.njit.edu]

Menthyl Borate Reactivity: Mechanistic Insights and Applications in Asymmetric Synthesis

Executive Summary

Menthyl borate—specifically tri-l-menthyl borate—is a sterically hindered borate ester that has garnered significant interest in organic synthesis and drug development. Characterized by its bulky chiral architecture, it exhibits unique reactivity profiles compared to simpler alkyl borates. This technical guide explores the foundational reactivity of menthyl borate, detailing its synthesis, its behavior during phenolysis and hydrolysis, and its emerging utility as a chiral auxiliary in enantioselective catalysis.

Molecular Architecture and Steric Dynamics

Tri-l-menthyl borate (

While standard borate esters like tributyl borate react violently with moisture and oxidizing agents[2], the steric umbrella of menthyl borate significantly retards nucleophilic attack at the boron center. This structural hindrance dictates both its hydrolytic stability and its selective reactivity during ligand exchange (phenolysis), making it an ideal candidate for controlled asymmetric induction in pharmaceutical synthesis.

Synthetic Methodology: Driving Equilibrium